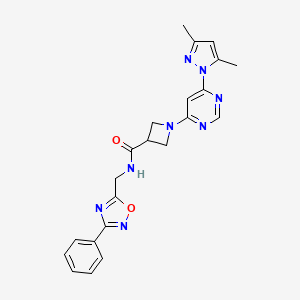

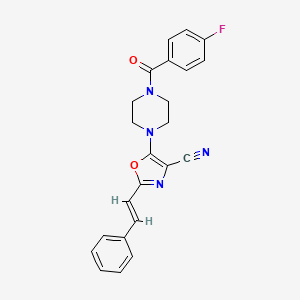

![molecular formula C15H12F4N2O2 B3012142 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 477852-60-1](/img/structure/B3012142.png)

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

説明

Synthesis Analysis

The synthesis of related fluoro-polyimides involves the reaction of fluorine-containing aromatic diamines with aromatic dianhydrides, followed by cyclization to yield polyimides . Similarly, the synthesis of pyrrole derivatives often involves condensation reactions, as seen with the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through condensation of dimethylamine with a related carboxylic acid . These methods suggest that the synthesis of the target compound might involve similar strategies, such as the use of fluorinated starting materials and condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including crystallography and computational modeling . These analyses reveal the influence of fluorine substitution on molecular conformation and the formation of hydrogen bonds, which are likely to be relevant for the target compound as well. The presence of fluorine atoms can significantly affect the electronic distribution and steric hindrance within a molecule, potentially leading to unique conformations and reactivity patterns.

Chemical Reactions Analysis

The reactivity of related compounds includes the ability to undergo further chemical transformations, such as the conversion of diethyl sodio(phenyl)malonate to diethyl fluoro(phenyl)malonate by a powerful electrophilic fluorinating agent . This suggests that the target compound, with its fluorinated benzoyl group, might also participate in electrophilic substitution reactions or serve as a fluorinating agent under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, fluoro-polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine atoms often leads to increased lipophilicity and can affect the melting point and solubility of the compounds . The target compound, with its fluorinated groups and pyrrole ring, is likely to have similar properties, such as good thermal stability and potentially interesting electronic properties due to the conjugated system.

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been synthesized and its crystal structure determined, showing distinct effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Applications in Material Science

- Aromatic polyimides derived from similar compounds have shown excellent solubility in various solvents and good thermal stability, indicating potential applications in material science (Zhang et al., 2007).

Spectroscopy and Chemical Analysis

- Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been synthesized and characterized using spectroscopy and quantum chemical calculations, providing insights into its chemical behavior (Singh et al., 2013).

Cancer Research

- A derivative of the compound has been explored as a potential positron emission tomography tracer for imaging cancer tyrosine kinase, indicating its application in cancer research (Wang et al., 2005).

Thermo-Responsive Material Development

- An aryl-substituted pyrrole derivative showed controllable fluorescence in the solid state, suggesting its use as a thermo-responsive material in temperature monitoring devices (Han et al., 2013).

Antitubercular and Antibacterial Activities

- Carboxamide derivatives of similar compounds have shown promising antitubercular and antibacterial activities, highlighting their potential in antimicrobial research (Bodige et al., 2020).

Medical Imaging Applications

- Other derivatives have been evaluated for noninvasive assessment of stearoyl-CoA desaturase-1 in solid tumors using positron emission tomography, relevant to medical imaging and cancer diagnosis (Silvers et al., 2016).

Safety and Hazards

While specific safety and hazard information for the requested compound was not found, related compounds such as 4-Fluoro-2-(trifluoromethyl)benzoyl chloride are considered hazardous. They are classified as combustible liquids and can cause severe skin burns, eye damage, and may cause respiratory irritation .

作用機序

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate . This suggests that the compound may interact with its targets through key hydrogen bonding interactions.

Biochemical Pathways

The synthesis of related trifluoromethyl compounds involves various methods, including base-promoted cycloaddition reactions, and palladium-catalyzed trifluoromethylation of aryl chlorides. This suggests that the compound may affect similar biochemical pathways.

Result of Action

It is known that strong acids can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . This suggests that the compound may have similar effects.

Action Environment

It is noted that the compound forms explosive mixtures with air on intense heating . This suggests that environmental factors such as temperature and air composition may influence the compound’s action and stability.

特性

IUPAC Name |

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(16)6-11(10)15(17,18)19/h3-7,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBGJYALKJLUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328400 | |

| Record name | 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

CAS RN |

477852-60-1 | |

| Record name | 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)